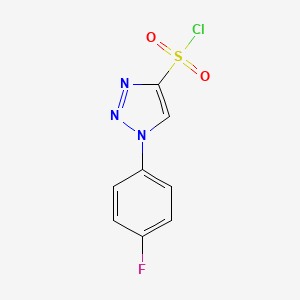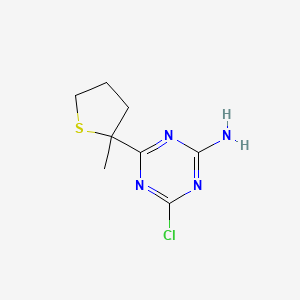
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorine atom at the 4-position, a 2-methylthiolan-2-yl group at the 6-position, and an amine group at the 2-position of the triazine ring
準備方法
The synthesis of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiolan-2-ylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
化学反応の分析
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can lead to the formation of a corresponding triazine derivative.
Oxidation Reactions: The sulfur atom in the 2-methylthiolan-2-yl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products. For instance, the reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
科学的研究の応用
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, in the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic processes.
類似化合物との比較
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents. Atrazine is known for its effectiveness in controlling broadleaf weeds and grasses.
Simazine: Another herbicide with a triazine structure, used for pre-emergence control of weeds in various crops.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine compounds.
特性
分子式 |
C8H11ClN4S |
|---|---|
分子量 |
230.72 g/mol |
IUPAC名 |
4-chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4S/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |
InChIキー |
ZDZGRXKJFLPSEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCS1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


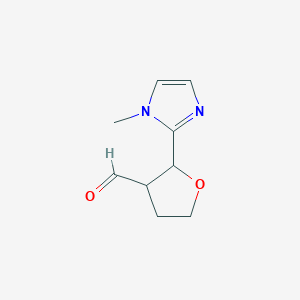
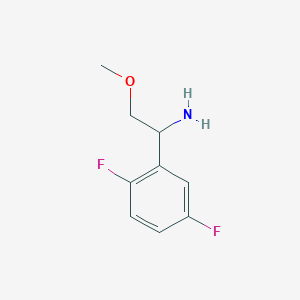
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)



![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
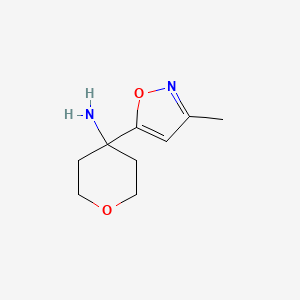
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
